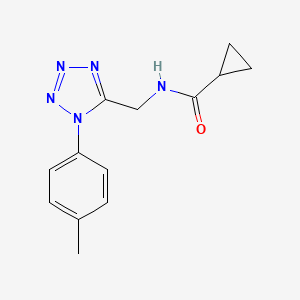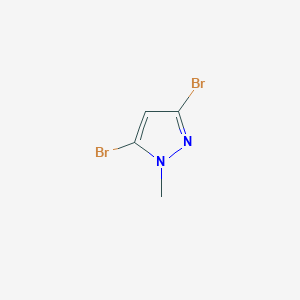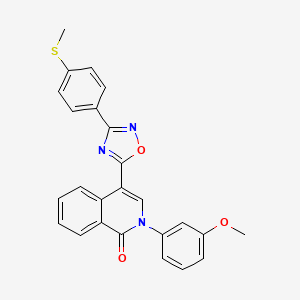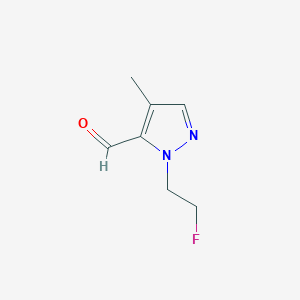![molecular formula C22H17N3O4 B2597365 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 1795457-13-4](/img/structure/B2597365.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide” is a complex organic molecule that contains several functional groups, including a benzodioxole group, an imidazopyridine group, and an acetamide group . The benzodioxole group is a type of aromatic ether that consists of a benzene ring fused to a 1,3-dioxole ring . The imidazopyridine group is a type of heterocyclic aromatic organic compound that contains an imidazole ring fused to a pyridine ring . The acetamide group is a functional group that consists of an acetyl group single-bonded to a nitrogen atom .
Synthesis Analysis
The synthesis of this compound or similar compounds typically involves the condensation of 2-aminopyridines with α-bromoketones . This reaction can be facilitated by the use of a catalyst and/or solvent . In one study, a similar compound, 6-(benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d]imidazole, was synthesized and evaluated for anti-tubercular activity .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzodioxole group, an imidazopyridine group, and an acetamide group . The benzodioxole and imidazopyridine groups are aromatic and contribute to the overall stability of the molecule . The acetamide group contains a carbonyl group (C=O) and an amine group (NH2), which can participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the functional groups present in its structure. The benzodioxole group, for instance, can undergo electrophilic aromatic substitution reactions . The imidazopyridine group can participate in various reactions, including nucleophilic substitution reactions . The acetamide group can undergo hydrolysis to form an acetic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzodioxole and imidazopyridine groups would likely contribute to its aromaticity and stability . The acetamide group could potentially engage in hydrogen bonding, influencing its solubility in polar solvents . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Agents : Compounds similar to 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide have been synthesized and shown potent antimicrobial activity against bacteria and fungi, along with significant antioxidant activity (Naraboli & Biradar, 2017).
Histamine H2-Receptor Antagonists : Similar compounds have been studied for their role as histamine H2-receptor antagonists, with particular effectiveness in gastric antisecretory and antiulcer activities (Katsura et al., 1992).
Antiviral Agents : Research has shown that structurally related compounds to the one are effective antirhinovirus agents, particularly in inhibiting human rhinovirus (Hamdouchi et al., 1999).
Radioligands for Brain Imaging : Certain derivatives of the compound have been synthesized for use as radioligands in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, particularly for studying peripheral benzodiazepine receptors in the brain (Fookes et al., 2008).
Antibacterial Agents : Some derivatives have been synthesized for their antibacterial activity, showing significant effectiveness against bacterial strains (Ramalingam et al., 2019).
Cancer Research : Compounds related to this compound have been evaluated for their potential antitumor activity against various cancer cell lines, indicating a promising direction for cancer treatment research (Yurttaş et al., 2015).
Melatonin Receptor Ligands : Research has been conducted on designing and synthesizing novel classes of imidazo[1,2-a]pyridines as melatonin receptor ligands, showing promise in the study of sleep and circadian rhythms (El Kazzouli et al., 2011).
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its potential biological activities, as well as the development of synthetic methods for its preparation. Given the broad range of activities exhibited by imidazole-containing compounds , this compound could potentially be a candidate for drug development.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c26-22(13-27-15-8-9-19-20(11-15)29-14-28-19)24-17-6-2-1-5-16(17)18-12-25-10-4-3-7-21(25)23-18/h1-12H,13-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOQTYCIRUAVAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2597282.png)


![3,4-dimethoxy-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2597286.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide](/img/structure/B2597290.png)

![9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B2597294.png)


![3-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2597303.png)
